molecular formula C11H9ClN2OS2 B7580681 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide

2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B7580681
M. Wt: 284.8 g/mol
InChI Key: IBSDYJWYXHNYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a thiazole derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which may contribute to its anticancer and anti-inflammatory properties. It has also been found to disrupt the cell membrane of certain bacteria, which may contribute to its antibacterial properties.
Biochemical and Physiological Effects
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide has several biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory markers in animal models, indicating its potential anti-inflammatory properties. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential anticancer properties. The compound has also been found to inhibit the growth of certain bacteria, indicating its potential antibacterial properties.

Advantages and Limitations for Lab Experiments

2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its potential to inhibit the growth of cancer cells, making it a promising candidate for further anticancer research. Additionally, its potential anti-inflammatory and antibacterial properties make it a versatile compound for various research applications. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its further development.

Future Directions

There are several future directions for research on 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide. One direction is further research into its mechanism of action, which may provide insight into its potential applications. Additionally, further research into its anticancer, anti-inflammatory, and antibacterial properties may lead to the development of new treatments for various diseases. Another direction is the synthesis of analogs of this compound, which may have improved properties and potential applications. Overall, 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide is a promising compound for various scientific research applications, and further research may lead to its development as a new treatment for various diseases.

Synthesis Methods

2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using various methods, including the reaction of 2-chloro-5-methylsulfanylbenzoic acid with thiosemicarbazide and phosphorus oxychloride. Another method involves the reaction of 2-chloro-5-methylsulfanylbenzoic acid with thiosemicarbazide in the presence of a catalyst such as zinc chloride. The synthesis of this compound has been reported in several scientific publications.

Scientific Research Applications

2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide has been found to have several scientific research applications. It has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells. The compound has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as an antibacterial agent, as it has been found to inhibit the growth of certain bacteria.

properties

IUPAC Name

2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS2/c1-16-7-2-3-9(12)8(6-7)10(15)14-11-13-4-5-17-11/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSDYJWYXHNYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330372
Record name 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

303065-50-1
Record name 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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